molecular formula C21H25ClN4O4 B2422196 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 921495-61-6

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2422196
CAS No.: 921495-61-6
M. Wt: 432.91
InChI Key: MBPRPRAMYOVCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study demonstrated the synthesis of novel heterocyclic compounds, including derivatives similar to the specified chemical, which were tested for their lipase and α-glucosidase inhibition. Among these, certain compounds showed significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Molecular Docking and Photovoltaic Efficiency

  • Another research focused on the synthesis of bioactive benzothiazolinone acetamide analogs, involving molecular docking studies and photovoltaic efficiency modeling. This study is indicative of the potential application of such compounds in dye-sensitized solar cells (DSSCs) and their light harvesting efficiency (Mary et al., 2020).

Antimicrobial and Anticancer Potentials

  • A series of acetamide derivatives, related to the specified chemical, was synthesized and evaluated for antimicrobial and anticancer activities. Molecular docking studies suggested good docking scores, indicating potential for rational drug designing for anticancer molecules (Mehta et al., 2019).

Nootropic Activity

  • Research into 1,4-disubstituted 2-oxopyrrolidines and related compounds, structurally similar to the chemical , indicated potential nootropic activity. These compounds were tested for their effect on cognitive enhancement (Valenta et al., 1994).

Anticonvulsant Properties

  • A study on N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione, which shares structural features with the specified chemical, found significant anticonvulsant activity in certain derivatives (Obniska & Zagórska, 2003).

Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4/c1-15(27)25-8-6-24(7-9-25)12-18-11-19(28)20(30-2)13-26(18)14-21(29)23-17-5-3-4-16(22)10-17/h3-5,10-11,13H,6-9,12,14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPRPRAMYOVCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.